molecular formula C18H14ClN3O5S2 B2450744 (E)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 635295-88-4

(E)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No. B2450744
CAS RN: 635295-88-4
M. Wt: 451.9
InChI Key: JJZCVEHUZIWEOV-MHWRWJLKSA-N
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Description

(E)-5-((5-(2-chloro-4-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClN3O5S2 and its molecular weight is 451.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Properties

A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, which showed significant anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives were observed to inhibit tumor growth and angiogenesis, suggesting their potential as candidates for anticancer therapy. The derivatives demonstrated the ability to reduce ascites tumor volume, cell number, and increase the lifespan of mice bearing Ehrlich Ascites Tumor (EAT), indicating strong antiangiogenic effects and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

Another study conducted by Chandrappa et al. (2009) focused on the synthesis of thiazolidinone derivatives containing the furan moiety. These compounds exhibited moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. Compounds 5e and 5f, in particular, showed potent anticancer activity, indicating the significance of electron-donating groups on the thiazolidinone moiety for anticancer properties. The study also highlighted the compounds' ability to induce cytotoxicity and apoptosis, contributing to their potential as anticancer agents (Chandrappa et al., 2009).

Molecular and Solid-State Structure

Rahmani et al. (2017) conducted a study on the synthesis and characterization of a thiazolidin-4-one compound, examining its molecular and solid-state structure through X-ray powder diffraction (XRPD) and density functional theory (DFT). This research provides valuable insights into the compound's structural properties, contributing to a better understanding of its potential biological activities. The study also involved Hirshfeld surface analysis and fingerprint plots to establish the contribution of different intermolecular interactions, further elucidating the compound's properties (Rahmani et al., 2017).

properties

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S2/c19-14-9-11(22(24)25)1-3-13(14)15-4-2-12(27-15)10-16-17(23)21(18(28)29-16)20-5-7-26-8-6-20/h1-4,9-10H,5-8H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCVEHUZIWEOV-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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